molecular formula C13H17ClN2 B13785842 Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride CAS No. 64057-88-1

Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride

Katalognummer: B13785842
CAS-Nummer: 64057-88-1
Molekulargewicht: 236.74 g/mol
InChI-Schlüssel: HAQDJUJCZJSJBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry. This compound, in particular, has unique properties due to the presence of an amino group and a methyl group on the carbazole ring, making it a valuable subject of study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of carbazole derivatives typically involves the cyclization of appropriate precursors. For Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production of carbazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Wirkmechanismus

The mechanism of action of Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride involves its interaction with specific molecular targets and pathways. The amino group on the carbazole ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo redox reactions, affecting cellular redox balance and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Carbazole, 3-amino-9-methyl-5,6,7,8-tetrahydro-, hydrochloride is unique due to the specific positioning of the amino and methyl groups on the carbazole ring, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

64057-88-1

Molekularformel

C13H17ClN2

Molekulargewicht

236.74 g/mol

IUPAC-Name

(9-methyl-5,6,7,8-tetrahydrocarbazol-3-yl)azanium;chloride

InChI

InChI=1S/C13H16N2.ClH/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15;/h6-8H,2-5,14H2,1H3;1H

InChI-Schlüssel

HAQDJUJCZJSJBH-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(CCCC2)C3=C1C=CC(=C3)[NH3+].[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.